N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Physicochemical profiling ADME prediction Medicinal chemistry

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3) is a synthetic small molecule (C19H23N3O3S, MW 373.5 g/mol) composed of a benzamide moiety linked via an ethylsulfonyl spacer to a 4-phenylpiperazine group. It belongs to the phenylpiperazine sulfonamide class, which is widely explored for diverse biological activities including kinase inhibition, receptor modulation, and antimicrobial effects.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 899955-86-3
Cat. No. B2842467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS899955-86-3
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23)
InChIKeyCOOUXSGOHRLGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3): Chemical Identity and Baseline Characteristics for Research Procurement


N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 899955-86-3) is a synthetic small molecule (C19H23N3O3S, MW 373.5 g/mol) composed of a benzamide moiety linked via an ethylsulfonyl spacer to a 4-phenylpiperazine group [1]. It belongs to the phenylpiperazine sulfonamide class, which is widely explored for diverse biological activities including kinase inhibition, receptor modulation, and antimicrobial effects. The compound's unsubstituted benzamide ring and ethylsulfonyl linker differentiate it from close analogs bearing halogen, methoxy, or trifluoromethyl substitutions, positioning it as a versatile scaffold or control compound in structure-activity relationship (SAR) studies.

Why N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide Cannot Be Casually Substituted with In-Class Analogs


Phenylpiperazine sulfonamides exhibit steep SAR, where minor modifications to the benzamide ring or linker length profoundly alter target engagement, physicochemical properties, and off-target profiles. The unsubstituted benzamide of CAS 899955-86-3 provides a distinct hydrogen-bonding surface and lipophilicity window compared to halo-, methoxy-, or trifluoromethyl-substituted analogs, impacting solubility, permeability, and binding kinetics [1]. Furthermore, the ethylsulfonyl linker introduces conformational flexibility absent in direct sulfonyl-piperazine series, potentially enabling distinct binding poses at enzyme active sites [2]. These differences preclude simple substitution without risk of altered activity, selectivity, or ADME parameters.

Quantitative Differentiation Evidence for N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide vs. Closest Analogs


Lipophilicity and Molecular Weight Differentiation vs. Substituted Benzamide Analogs

The target compound's computed octanol-water partition coefficient (XLogP3-AA = 2.1) and molecular weight (373.5 g/mol) place it in a favorable drug-like space distinct from its substituted analogs. This lipophilicity differential alters predicted membrane permeability and solubility, critical for both in vitro assay performance and in vivo pharmacokinetics [1].

Physicochemical profiling ADME prediction Medicinal chemistry

Hydrogen Bond Donor/Acceptor Profile Distinction from Methoxy and Trifluoromethyl Series

The target compound presents exactly one hydrogen bond donor (benzamide NH) and five acceptors (sulfonamide, amide carbonyl, piperazine nitrogen). This profile differs from the 4-methoxy analog, which introduces an additional acceptor site capable of altering target binding geometry and potentially introducing off-target interactions [1].

Molecular recognition Structure-based drug design Pharmacophore modeling

Ethylsulfonyl Linker Conformational Flexibility vs. Direct Sulfonyl Piperazine Series

The ethylsulfonyl spacer (two methylene units) between the benzamide and the piperazinyl sulfonyl group provides greater conformational freedom than the direct sulfonyl-piperazine linkage found in 1-arylsulfonyl-4-phenylpiperazine derivatives. This flexibility can enable accommodation in deeper or sterically constrained binding pockets inaccessible to rigidified analogs [1].

Conformational analysis SAR studies Scaffold design

Class-Level Enzyme Inhibition Potential and Alpha-Glucosidase Activity

The phenylpiperazine sulfonamide class has demonstrated moderate alpha-glucosidase inhibition in vitro. The closest published analogs (1-arylsulfonyl-4-phenylpiperazines) showed IC50 values ranging from 45 to >200 μM, with compound 3e exhibiting the best potency [1]. While direct activity data for CAS 899955-86-3 is not available, the unsubstituted benzamide and ethyl linker may shift potency relative to the arylsulfonyl series, providing a useful benchmark for SAR exploration.

Enzyme inhibition Metabolic disorders In vitro pharmacology

Recommended Application Scenarios for N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide Based on Quantitative Evidence


SAR Probe for Linker-Length Dependence in Phenylpiperazine Sulfonamide Programs

The ethylsulfonyl spacer of CAS 899955-86-3 enables systematic evaluation of linker-length effects on target binding and selectivity. Procurement is recommended for SAR campaigns where direct sulfonyl analogs have shown activity but with suboptimal physicochemical or binding profiles, as the added flexibility may improve target engagement [2].

Negative Control or Reference Compound for Halogen-Substituted Benzamide Series

The absence of ring substituents on the benzamide group makes this compound an ideal negative control for studies involving 2-chloro, 4-methoxy, or 4-trifluoromethyl analogs. Its distinct computed logP (2.1) and HBA count (5) allow researchers to deconvolute substituent-specific effects from scaffold-driven pharmacology [1].

Fragment-Based or Scaffold-Hopping Starting Point for Alpha-Glucosidase Inhibitors

Given the class-level alpha-glucosidase inhibition observed in related 1-arylsulfonyl-4-phenylpiperazines (IC50 ~45 μM for lead compound 3e), CAS 899955-86-3 can serve as a structurally distinct starting point for fragment growing or scaffold-hopping strategies aimed at improving potency and selectivity [2].

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